methyl 4-[(trifluoromethyl)sulfanyl]butanoate
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Overview
Description
Methyl 4-[(trifluoromethyl)sulfanyl]butanoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(trifluoromethyl)sulfanyl]butanoate typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under controlled conditions. For instance, the reaction may involve the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and a suitable solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(trifluoromethyl)sulfanyl]butanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(trifluoromethyl)sulfanyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-[(trifluoromethyl)sulfanyl]butanoate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes. The sulfanyl group can form covalent bonds with target proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Methyl 4-[(trifluoromethyl)sulfonyl]butanoate
- Methyl 4-[(trifluoromethyl)thio]butanoate
- Methyl 4-[(trifluoromethyl)oxy]butanoate
Comparison: Methyl 4-[(trifluoromethyl)sulfanyl]butanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to its sulfonyl, thio, and oxy analogs. This uniqueness can be leveraged in the design of compounds with specific properties for targeted applications .
Properties
CAS No. |
1001079-07-7 |
---|---|
Molecular Formula |
C6H9F3O2S |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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